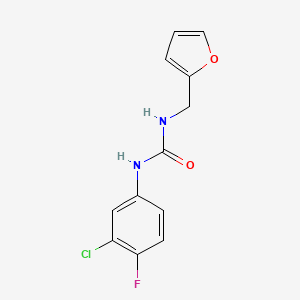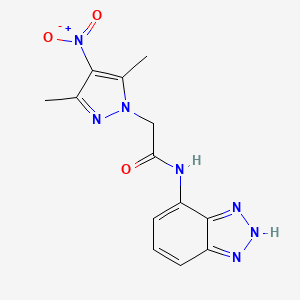![molecular formula C11H9F3N2O4 B5421296 Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate](/img/structure/B5421296.png)
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate is a chemical compound with the molecular formula C10H8F3NO3. It is known for its unique properties due to the presence of the trifluoromethyl group, which imparts significant stability and reactivity to the molecule. This compound finds applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoroacetylated product. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates or carbamates.
科学的研究の応用
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- Methyl (2,2,2-trifluoroacetyl)-L-tyrosinate
- Methyl (tert-butoxycarbonyl)-L-tyrosinate
- Methyl N-(2,2,2-trifluoroacetyl)carbamate
Uniqueness
Methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate is unique due to its specific trifluoromethyl group, which imparts enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
特性
IUPAC Name |
methyl 2-[(2,2,2-trifluoroacetyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O4/c1-20-8(17)6-4-2-3-5-7(6)15-10(19)16-9(18)11(12,13)14/h2-5H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBLPRMBGZOTCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1H-imidazol-4-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5421223.png)
![N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2,4-hexadienamide](/img/structure/B5421230.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(pyridin-3-yl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5421245.png)
![(4aS*,8aR*)-1-[2-(1H-imidazol-4-yl)ethyl]-6-isobutyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5421255.png)
![METHYL 3-{[(4-METHOXYANILINO)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B5421257.png)
![7-(3-chlorophenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5421262.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5421276.png)


![2-(2-chloro-6-methoxy-4-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5421304.png)
![4-Chloro-2-[(4-ethylpiperazin-1-yl)methyl]phenol](/img/structure/B5421307.png)
![N-{(3S)-1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-pyrrolidinyl}acetamide](/img/structure/B5421311.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-isopropylpyrimidine-4-carboxamide](/img/structure/B5421318.png)
![4-(4-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5421322.png)
